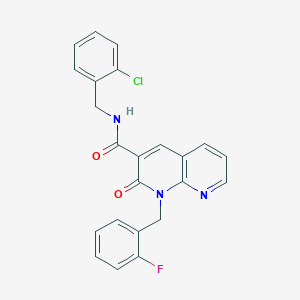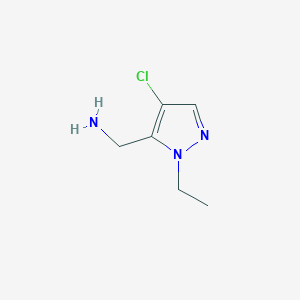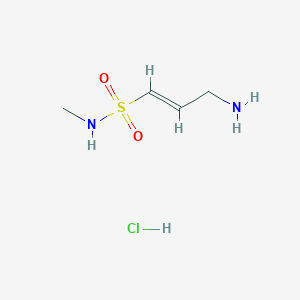![molecular formula C9H11N3O2 B2839707 4-[(Methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile CAS No. 338415-16-0](/img/structure/B2839707.png)
4-[(Methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.206. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research on pyridine derivatives, closely related to 4-[(Methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, has led to the synthesis of various compounds with intriguing structural and optical properties. In a study, Cetina et al. (2010) synthesized and analyzed the structural features of several pyridine derivatives, including their fluorescence spectra in different solvents. The effect of substituents on their emission spectra was a key focus of this research (Cetina et al., 2010).
Corrosion Inhibition
A study by Ansari et al. (2015) investigated the corrosion inhibition effect of pyridine derivatives on mild steel in hydrochloric acid. This research is significant for understanding the industrial applications of these compounds in protecting metals against corrosion. The study used various techniques, including electrochemical impedance spectroscopy and potentiodynamic polarization, to analyze the inhibitors' effectiveness (Ansari et al., 2015).
Spectroscopic Analysis and Quantum Studies
Halim and Ibrahim (2022) conducted a detailed study involving the synthesis, spectral analysis, and quantum studies of novel pyridine derivatives. Their research provided insights into the nonlinear optical and thermodynamic properties of these compounds, crucial for their potential applications in various scientific and industrial fields (Halim & Ibrahim, 2022).
Synthesis and Crystal Structure
Moustafa and Girgis (2007) focused on the synthesis and crystal structure determination of pyridine derivatives. Their work, which involved X-ray data and detailed structural analysis, contributes to the broader understanding of these compounds' molecular configurations and potential applications in material science (Moustafa & Girgis, 2007).
Mechanism of Action
Target of Action
The compound 4-[(Methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, also known as Trifloxystrobin , is primarily used as a fungicide. Its primary targets are various fungal pathogens that cause diseases in crops .
Mode of Action
Trifloxystrobin belongs to the class of strobilurin fungicides. These fungicides work by inhibiting mitochondrial respiration in fungi, thereby preventing energy production and leading to the death of the fungal cells .
Biochemical Pathways
The primary biochemical pathway affected by Trifloxystrobin is the electron transport chain in the mitochondria of fungal cells. By inhibiting this pathway, Trifloxystrobin prevents the production of ATP, the primary energy molecule in cells. This lack of energy leads to the death of the fungal cells .
Pharmacokinetics
The pharmacokinetic properties of Trifloxystrobin are characterized by a low aqueous solubility and low volatility .
Result of Action
The result of Trifloxystrobin’s action is the effective control of various fungal diseases in crops. By inhibiting the energy production in fungal cells, Trifloxystrobin causes the death of these cells, thereby preventing the spread of the disease .
Action Environment
The action of Trifloxystrobin can be influenced by various environmental factors. For example, its low aqueous solubility means that it is less likely to be washed away by rain, thereby increasing its effectiveness. Its low volatility means that it may be less effective in hot, dry conditions .
properties
IUPAC Name |
4-[(E)-methoxyiminomethyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6-8(4-10)7(5-11-14-2)3-9(13)12-6/h5,7H,3H2,1-2H3,(H,12,13)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSMFHIAPHFYDO-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C=NOC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC(=O)N1)/C=N/OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxan-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2839627.png)

![8-(2-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2839631.png)


![N-(2,5-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2839637.png)
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2839641.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2839643.png)
![2-Pyridinamine,5-bromo-n-[(4-bromophenyl)methyl]-](/img/structure/B2839644.png)
![N-(1-Cyanocyclohexyl)-2-imidazo[1,5-a]pyridin-3-ylsulfanylpropanamide](/img/structure/B2839645.png)

